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Compound of Interest

Compound Name: 2-Allylbenzoic acid

Cat. No.: B1302522

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-allylbenzoic acid, a molecule of interest in organic synthesis and drug discovery. The
document details the expected data from proton nuclear magnetic resonance (*H NMR),
carbon-13 nuclear magnetic resonance (33C NMR), Fourier-transform infrared (FT-IR)
spectroscopy, and mass spectrometry (MS). Detailed experimental protocols are provided to
facilitate the replication of these analyses.

Core Spectroscopic Data

The following tables summarize the predicted and experimentally observed spectroscopic data
for 2-allylbenzoic acid. This information is crucial for the structural elucidation and purity
assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data
Table 1: *H NMR Data for 2-Allylbenzoic Acid (400 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~11.0-12.0 broad s 1H -COOH
~7.9-8.1 dd 1H Ar-H (ortho to COOH)
~7.3-75 m 2H Ar-H
~7.2-7.3 m 1H Ar-H
~5.9-6.1 ddt 1H -CH=CH:
~5.0-5.2 m 2H -CH=CH:z
~3.5-3.7 d 2H Ar-CHa-

Table 2: 13C NMR Data for 2-Allylbenzoic Acid (100 MHz, CDCIs)

Chemical Shift (6) ppm

Assighment

~172 C=0 (Carboxylic Acid)

~141 Ar-C (quaternary, attached to allyl)
~137 -CH=CH:z

~133 Ar-CH

~132 Ar-CH

~131 Ar-C (quaternary, attached to COOH)
~127 Ar-CH

~126 Ar-CH

~116 -CH=CH:

~39 Ar-CHz-

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Absorption Bands for 2-Allylbenzoic Acid
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Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic Acid)
) =C-H stretch (Aromatic and
3080-3010 Medium
Alkene)
2980-2850 Medium C-H stretch (Alkane)
1710-1680 Strong C=0 stretch (Carboxylic Acid)
1640-1620 Medium C=C stretch (Alkene)
1600-1450 Medium to Strong C=C stretch (Aromatic)
1440-1395 Medium C-H bend (Alkane)
1320-1210 Strong C-O stretch (Carboxylic Acid)
=C-H bend (out-of-plane,
990 and 910 Strong
Alkene)
750-700 Strong Ar-H bend (out-of-plane)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for 2-Allylbenzoic Acid

m/z Ratio Predicted Fragment
162 [M]* (Molecular lon)
145 [M - OH]*

133 [M - C2Hs]*

117 [M - COOHJ*

91 [C7H7]* (Tropylium ion)

Experimental Protocols
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Detailed methodologies for the spectroscopic analysis of 2-allylbenzoic acid are provided
below. These protocols are intended to serve as a guide and may require optimization based
on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 2-allylbenzoic
acid.

Materials:
e High-resolution NMR spectrometer (e.g., 400 MHz)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)

2-allylbenzoic acid sample

Internal standard (e.g., Tetramethylsilane, TMS)

Pipettes and vials

Procedure:

o Sample Preparation: Weigh approximately 5-10 mg of 2-allylbenzoic acid for *H NMR and
20-50 mg for 13C NMR and dissolve it in approximately 0.6-0.7 mL of CDClIs in a clean, dry
vial. Add a small amount of TMS as an internal standard.

e Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument
to ensure a homogeneous magnetic field.

o Data Acquisition: Acquire the *H and 3C NMR spectra according to the instrument's standard
operating procedures. Typical parameters for tH NMR include a 30-degree pulse angle and a
relaxation delay of 1-2 seconds. For 3C NMR, a 45-degree pulse angle and a 2-second
relaxation delay are common.
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o Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software. This includes Fourier transformation, phase correction, and baseline correction.
The chemical shifts are referenced to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-allylbenzoic acid.

Materials:

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

2-allylbenzoic acid sample (solid)

Spatula

Solvent for cleaning (e.g., isopropanol)
Procedure:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum.

o Sample Application: Place a small amount of the solid 2-allylbenzoic acid sample onto the
ATR crystal using a clean spatula.

o Pressure Application: Apply pressure to the sample using the instrument's pressure clamp to
ensure good contact with the crystal.

o Data Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm~1. Co-
adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

» Data Analysis: The software will automatically subtract the background spectrum. Identify the
characteristic absorption bands and assign them to the corresponding functional groups.

Cleaning: Clean the ATR crystal thoroughly with a soft cloth and an appropriate solvent.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 2-allylbenzoic acid.

Materials:

Mass spectrometer with an appropriate ionization source (e.g., Electron lonization - El)

Direct insertion probe or GC-MS system

2-allylbenzoic acid sample

Volatile solvent (e.g., methanol or dichloromethane)
Procedure:

o Sample Preparation: Prepare a dilute solution of 2-allylbenzoic acid in a volatile solvent
(e.g., 1 mg/mL).

o Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a
direct insertion probe can be used. For a solution, a GC-MS system is suitable.

« lonization: lonize the sample using an appropriate method. El is a common technique for this
type of molecule.

o Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio
(m/z) by the mass analyzer.

o Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.

» Data Analysis: Identify the molecular ion peak ([M]*) to confirm the molecular weight.
Analyze the fragmentation pattern to identify characteristic fragment ions, which provides
further structural information.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic
characterization of 2-allylbenzoic acid.
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Caption: Experimental workflow for spectroscopic characterization.

Molecular Structure and Key Spectroscopic Correlations

This diagram highlights the key structural features of 2-allylbenzoic acid and their expected
correlations in the various spectroscopic techniques.

2-Allylbenzoic Acid

Aromatic Ring Carboxylic Acid Allyl Group
Ar-H -COOH -CH2-CH=CH:
1H: ~7.2-8.1 ppm 'H: ~11-12 ppm (broad) 1H: ~3.6, 5.1, 6.0 ppm
30, 1600-145 1C: ~172 ppm 13C: ~39, 116, 137 ppm

.~ _ -1
IR: ~3080, 1600-1450 cm IR: ~3300-2500, 1700 cm™ IR: ~3080, 1640, 990, 910 cm~!

C10H1002
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Allylbenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302522#spectroscopic-characterization-of-2-
allylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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